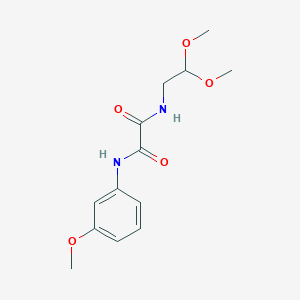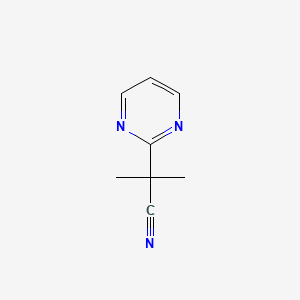
2-メチル-2-(ピリミジン-2-イル)プロパンニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(pyrimidin-2-yl)propanenitrile is an organic compound with the molecular formula C8H9N3 It is a heterocyclic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3
科学的研究の応用
2-Methyl-2-(pyrimidin-2-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method is the alkylation of pyrimidine with 2-bromo-2-methylpropanenitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile may involve continuous flow processing, which allows for superheating of solvents and elevated reaction temperatures that are not possible in batch reactions . This method enhances the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-Methyl-2-(pyrimidin-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidation of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile can yield pyrimidine carboxylic acids.
Reduction: Reduction can produce 2-Methyl-2-(pyrimidin-2-yl)propanamine.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The nitrile group can also act as an electrophile, facilitating nucleophilic attack by biological molecules.
類似化合物との比較
Similar Compounds
2-Methylpyridine: Similar in structure but lacks the nitrile group.
2-Cyanopyridine: Contains a nitrile group but differs in the position of the methyl group.
2-Methyl-2-(pyridin-2-yl)propanenitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-Methyl-2-(pyrimidin-2-yl)propanenitrile is unique due to the presence of both a pyrimidine ring and a nitrile group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-methyl-2-pyrimidin-2-ylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-8(2,6-9)7-10-4-3-5-11-7/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZCBGHQYSALLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B2388818.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388819.png)

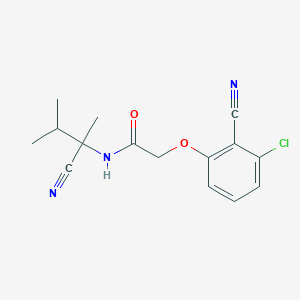
![N-(4-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2388822.png)
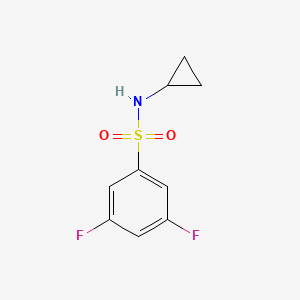

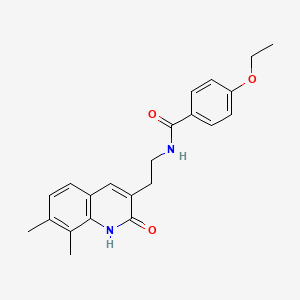
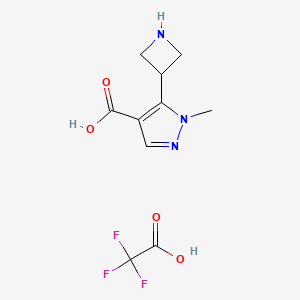
![ethyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2388832.png)
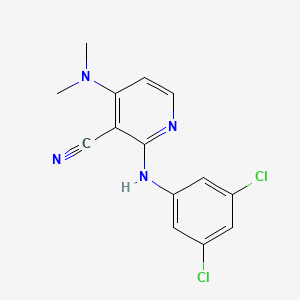
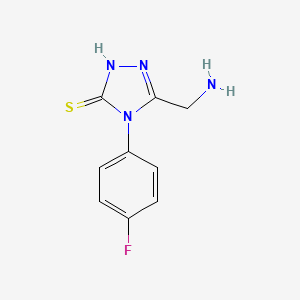
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2388838.png)
